molecular formula C12H11NO2 B3022608 Methyl 3-aminonaphthalene-1-carboxylate CAS No. 88790-90-3

Methyl 3-aminonaphthalene-1-carboxylate

Cat. No. B3022608
CAS RN: 88790-90-3
M. Wt: 201.22 g/mol
InChI Key: SXKPYDRBFCWMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-aminonaphthalene-1-carboxylate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs. For instance, the first paper describes the synthesis and characterization of 1-[N-(methyl)-(3,5-dimethylphenylamino)]methylnaphthalene, a compound that includes a naphthalene ring system, which is also present in methyl 3-aminonaphthalene-1-carboxylate . The second paper investigates the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which, while not the same, shares the feature of having an amino group and a carboxylate ester similar to the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. In the first paper, the target compound is synthesized through a condensation reaction followed by a reduction and an N-alkylation reaction . Although the exact synthesis of methyl 3-aminonaphthalene-1-carboxylate is not detailed, similar synthetic strategies could potentially be applied, with the appropriate starting materials and reaction conditions tailored to the specific functional groups of the compound .

Molecular Structure Analysis

The molecular structure of compounds related to methyl 3-aminonaphthalene-1-carboxylate has been elucidated using X-ray diffraction techniques. The compound in the first paper crystallizes in the monoclinic system and has specific unit-cell parameters . The second paper's compound features a thiophene ring with a 2-amino group and a 3-methyl ester group, with a notable cis orientation of the carbonyl group . These structural insights provide a foundation for understanding how similar methods could be used to analyze the molecular structure of methyl 3-aminonaphthalene-1-carboxylate.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds suggest that methyl 3-aminonaphthalene-1-carboxylate could also participate in various organic reactions. The presence of amino and carboxylate ester groups indicates potential reactivity with electrophiles and nucleophiles, respectively. The papers do not provide specific reactions for methyl 3-aminonaphthalene-1-carboxylate, but the described methodologies imply that it could undergo similar reactions, such as alkylation, acylation, and condensation .

Physical and Chemical Properties Analysis

While the physical and chemical properties of methyl 3-aminonaphthalene-1-carboxylate are not directly reported, the properties of structurally related compounds can offer some insights. For example, the crystalline nature of the compounds suggests that methyl 3-aminonaphthalene-1-carboxylate may also form crystals suitable for X-ray diffraction studies . The intra- and intermolecular hydrogen bonding observed in the second paper's compound could also be relevant, as similar hydrogen bonding patterns might be expected in methyl 3-aminonaphthalene-1-carboxylate due to the presence of amino and carboxylate groups .

properties

IUPAC Name

methyl 3-aminonaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)11-7-9(13)6-8-4-2-3-5-10(8)11/h2-7H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKPYDRBFCWMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633929
Record name Methyl 3-aminonaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-aminonaphthalene-1-carboxylate

CAS RN

88790-90-3
Record name Methyl 3-aminonaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-aminonaphthalene-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 1.15 g (1.08 mmol) of 10% palladium on carbon was added a suspension of 11.6 g (50.0 mmol) of the above methyl 3-nitro-1-naphthoate in 150 mL of anhydrous ethanol and 40 mL of anhydrous dichloromethane. The resulting suspension was agitated under an atmosphere of hydrogen at 40 psi for 3 h during which time all solids dissolved. The reaction mixture was filtered through a plug of Celite®, which was subsequently washed with dichloromethane (300 mL). The combined filtrates were concentrated in vacuo to yield the title compound as a pale green gum which was used without further purification. LC/MS 202.1 (N+1).
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.15 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-aminonaphthalene-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-aminonaphthalene-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 3-aminonaphthalene-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-aminonaphthalene-1-carboxylate
Reactant of Route 5
Methyl 3-aminonaphthalene-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-aminonaphthalene-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.